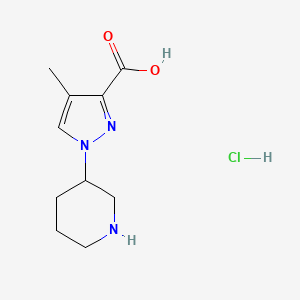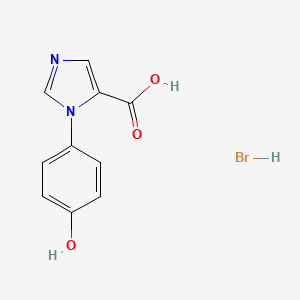
1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide typically involves the reaction of 4-hydroxybenzaldehyde with glyoxal in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the imidazole ring. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Ether derivatives.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also affects various signaling pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Hydroxyphenyl)-2H-imidazole-4-carboxylic acid
- 1-(4-Hydroxyphenyl)-1H-imidazole-2-carboxylic acid
Comparison: 1-(4-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid hydrobromide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown higher potency in enzyme inhibition and better pharmacokinetic properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and properties make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H9BrN2O3 |
|---|---|
Poids moléculaire |
285.09 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)imidazole-4-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C10H8N2O3.BrH/c13-8-3-1-7(2-4-8)12-6-11-5-9(12)10(14)15;/h1-6,13H,(H,14,15);1H |
Clé InChI |
QYLVORIDZVCRHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC=C2C(=O)O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


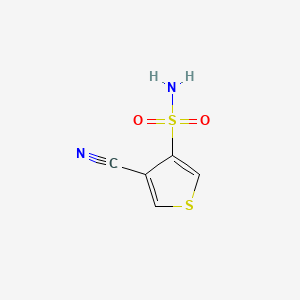
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
![1-[(Tert-butoxy)carbonyl]-3-ethenylpyrrolidine-3-carboxylic acid](/img/structure/B13453704.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid](/img/structure/B13453717.png)
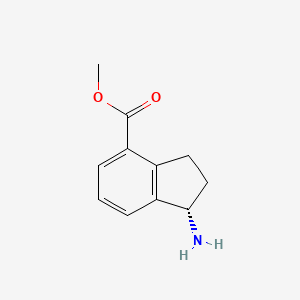
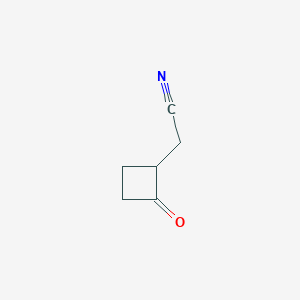
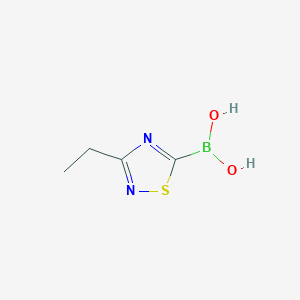
![2-(4,4-dimethylcyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13453749.png)
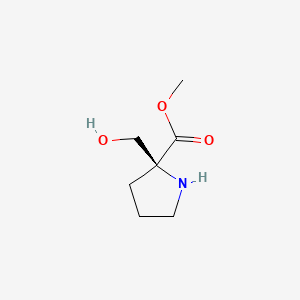
amine dihydrochloride](/img/structure/B13453767.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Ethyl 3-[(5-cyanopyridin-2-yl)oxy]oxetane-3-carboxylate](/img/structure/B13453780.png)
